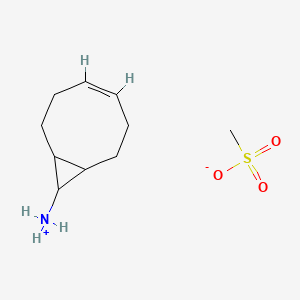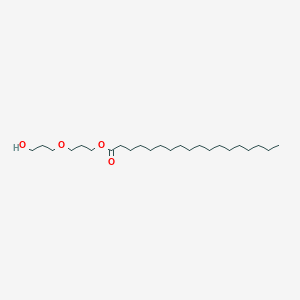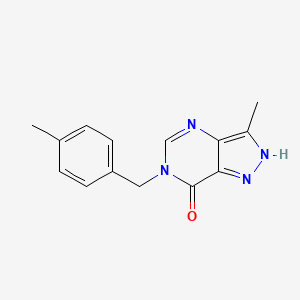
Pyridinium, 1,1'-methylenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1,1’-methylenebis-: is a chemical compound that belongs to the class of pyridinium salts. These salts are characterized by the presence of a pyridinium cation, which is the conjugate acid of pyridine. Pyridinium salts are known for their aromatic properties and are widely used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridinium, 1,1’-methylenebis- can be synthesized through the reaction of pyridine with formaldehyde and a suitable acid. The reaction typically involves the formation of a methylene bridge between two pyridinium rings. The process can be carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of pyridinium salts, including Pyridinium, 1,1’-methylenebis-, often involves large-scale reactions using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridinium, 1,1’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the pyridinium cation to its corresponding pyridine derivative.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridinium compounds .
Applications De Recherche Scientifique
Chemistry: Pyridinium, 1,1’-methylenebis- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules and is often employed in the development of new synthetic methodologies .
Biology: In biological research, pyridinium salts are used as probes to study enzyme mechanisms and as inhibitors of specific biochemical pathways. They are also utilized in the design of new drugs and therapeutic agents .
Medicine: Its unique chemical properties make it a valuable tool in drug discovery and development .
Industry: In industrial applications, pyridinium salts are used as catalysts, surfactants, and corrosion inhibitors. They play a crucial role in various manufacturing processes, including the production of polymers, coatings, and specialty chemicals .
Mécanisme D'action
The mechanism of action of Pyridinium, 1,1’-methylenebis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the accumulation of specific metabolites and disrupt normal cellular processes .
Comparaison Avec Des Composés Similaires
N-Methylpyridinium: A simple pyridinium salt with a single methyl group attached to the nitrogen atom.
Pyridinium Chlorochromate: A pyridinium salt used as an oxidizing agent in organic synthesis.
Pyridinium Ylides: Compounds containing a pyridinium cation and a ylide moiety, used in various synthetic applications
Uniqueness: Pyridinium, 1,1’-methylenebis- is unique due to its methylene bridge connecting two pyridinium rings. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
86042-69-5 |
|---|---|
Formule moléculaire |
C11H12N2+2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium |
InChI |
InChI=1S/C11H12N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/q+2 |
Clé InChI |
JOICOUCDZBPSHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


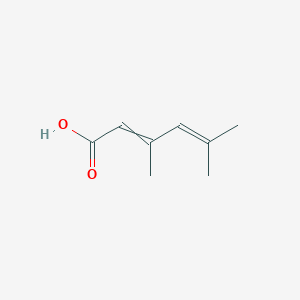

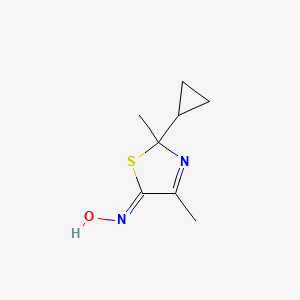
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
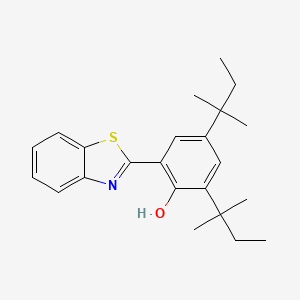
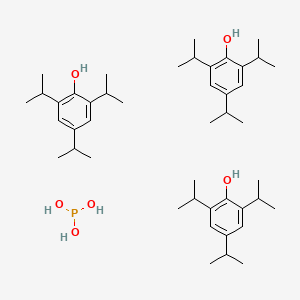


![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
